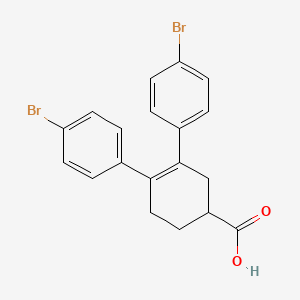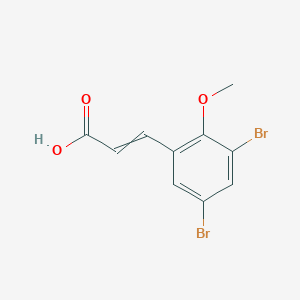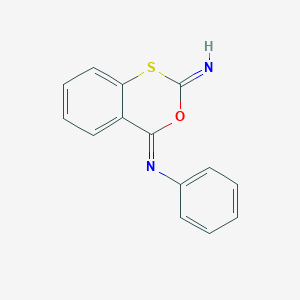
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is an organic compound that belongs to the class of benzoxathiine derivatives. This compound is characterized by its unique structure, which includes a benzoxathiine ring fused with a phenyl group and two imine functionalities. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted benzoxathiine precursor with an amine source to introduce the imine functionalities. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of benzoxathiine oxides.
Reduction: Formation of benzoxathiine amines.
Substitution: Formation of halogenated benzoxathiine derivatives.
Applications De Recherche Scientifique
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxathiine ring may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dione
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dithiol
Uniqueness
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is unique due to the presence of two imine groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of the phenyl group and the benzoxathiine ring also contributes to its unique properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62954-96-5 |
|---|---|
Formule moléculaire |
C14H10N2OS |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
4-N-phenyl-3,1-benzoxathiine-2,4-diimine |
InChI |
InChI=1S/C14H10N2OS/c15-14-17-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,15H |
Clé InChI |
XXASUVKXKRYPMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3SC(=N)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


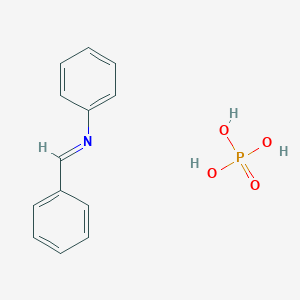

![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
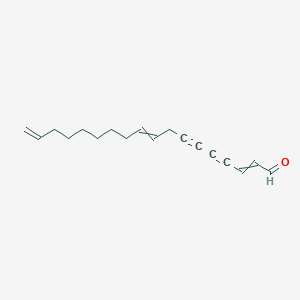

![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
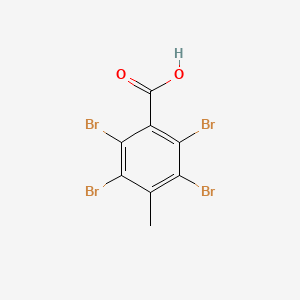
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

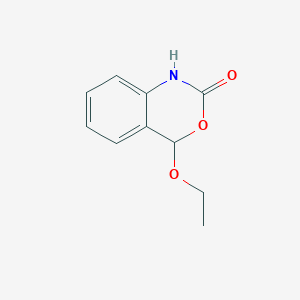
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

